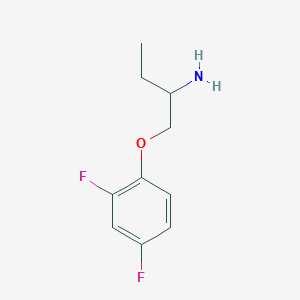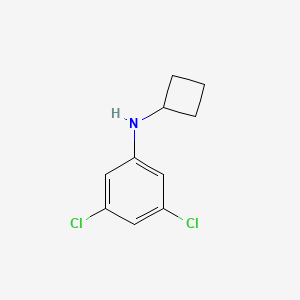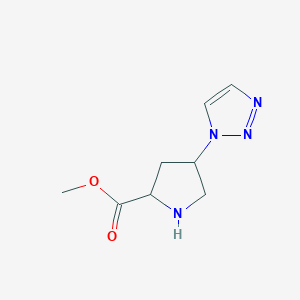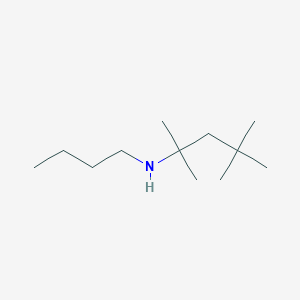![molecular formula C13H20BNO3 B13252358 (4-[(1-Methylpiperidin-2-YL)methoxy]phenyl)boronic acid](/img/structure/B13252358.png)
(4-[(1-Methylpiperidin-2-YL)methoxy]phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-[(1-METHYLPIPERIDIN-2-YL)METHOXY]PHENYL)BORONICACID is an organoboron compound that has garnered interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. This compound features a boronic acid group, which is known for its versatility in forming carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-[(1-METHYLPIPERIDIN-2-YL)METHOXY]PHENYL)BORONICACID typically involves the reaction of (4-bromophenyl)methanol with (1-methylpiperidin-2-yl)methanol under basic conditions to form the corresponding ether. This intermediate is then subjected to a borylation reaction using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(4-[(1-METHYLPIPERIDIN-2-YL)METHOXY]PHENYL)BORONICACID undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of suitable leaving groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
Phenols: From oxidation reactions.
Boranes: From reduction reactions.
Substituted Phenyl Derivatives: From substitution reactions.
科学的研究の応用
Chemistry
In organic synthesis, (4-[(1-METHYLPIPERIDIN-2-YL)METHOXY]PHENYL)BORONICACID is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .
Biology and Medicine
The compound’s boronic acid group allows it to interact with biological molecules, making it a candidate for drug development. It can be used to design inhibitors for enzymes that have active sites capable of interacting with boronic acids.
Industry
In the industrial sector, this compound can be used in the production of advanced materials and polymers due to its ability to form stable bonds with various organic and inorganic substrates.
作用機序
The mechanism by which (4-[(1-METHYLPIPERIDIN-2-YL)METHOXY]PHENYL)BORONICACID exerts its effects involves the interaction of its boronic acid group with target molecules. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . In biological systems, the boronic acid can form reversible covalent bonds with hydroxyl or amino groups in proteins, potentially inhibiting enzyme activity.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with similar reactivity but lacking the piperidine moiety.
(4-Methoxyphenyl)boronic Acid: Similar structure but with a methoxy group instead of the piperidine moiety.
(4-(Dimethylamino)phenyl)boronic Acid: Contains a dimethylamino group, offering different electronic properties.
Uniqueness
(4-[(1-METHYLPIPERIDIN-2-YL)METHOXY]PHENYL)BORONICACID is unique due to the presence of the piperidine moiety, which can enhance its interaction with biological targets and provide additional sites for chemical modification. This makes it a versatile compound for both synthetic and medicinal applications.
特性
分子式 |
C13H20BNO3 |
|---|---|
分子量 |
249.12 g/mol |
IUPAC名 |
[4-[(1-methylpiperidin-2-yl)methoxy]phenyl]boronic acid |
InChI |
InChI=1S/C13H20BNO3/c1-15-9-3-2-4-12(15)10-18-13-7-5-11(6-8-13)14(16)17/h5-8,12,16-17H,2-4,9-10H2,1H3 |
InChIキー |
OFVVRTJJRUPFAK-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)OCC2CCCCN2C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine](/img/structure/B13252316.png)
![2-{[(Butan-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B13252322.png)

![2-{1-[(Butan-2-yl)amino]ethyl}-5-fluorophenol](/img/structure/B13252324.png)




![1-[4-(Methylamino)cyclohexyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13252335.png)

